![molecular formula C7H5BrF3NO B1528980 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 944805-61-2](/img/structure/B1528980.png)
5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with the peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound could potentially enhance its binding affinity to its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Biological Activity
5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in pharmacology, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine at the 5-position
- Methoxy group at the 3-position
- Trifluoromethyl group at the 2-position
This unique combination of substituents is expected to influence its reactivity and biological properties significantly.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various pyridine derivatives, including this compound. Preliminary findings suggest that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, a derivative with a trifluoromethyl group was reported to have an IC50 value of 0.304 μM against the Km-12 cell line, indicating promising anticancer activity .
Antiviral Activity
Pyridine derivatives have also been explored for their antiviral properties. In a study focusing on N-heterocycles, certain derivatives exhibited strong inhibitory effects against viral replication mechanisms. While specific data on this compound's antiviral activity remains limited, its structural analogs have shown promise against viral targets such as HCV NS5B polymerase .
The biological activity of this compound may be attributed to several mechanisms:
- Electrophilic Interactions : The bromine atom can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
- Hydrogen Bonding : The methoxy group may facilitate hydrogen bonding with target proteins or nucleic acids, enhancing binding affinity and specificity.
Table 1: Summary of Biological Activities of Related Compounds
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.
Properties
IUPAC Name |
5-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-4(8)3-12-6(5)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGHLWFANAWPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254166 | |
Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-61-2 | |
Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944805-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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